molecular formula C8H10BrClN2O B12844646 2-Bromo-4-methoxy-benzamidine hydrochloride CAS No. 1187929-62-9

2-Bromo-4-methoxy-benzamidine hydrochloride

Cat. No.: B12844646
CAS No.: 1187929-62-9
M. Wt: 265.53 g/mol
InChI Key: CGPROXULEGUFSS-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-benzamidine hydrochloride is a benzamidine derivative characterized by a bromine atom at the 2-position and a methoxy group at the 4-position of the benzene ring, with an amidine functional group (-C(NH₂)₂⁺) forming the hydrochloride salt. This compound is of interest in medicinal chemistry due to the amidine group’s ability to act as a protease inhibitor, particularly in serine proteases.

Properties

CAS No.

1187929-62-9

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

IUPAC Name

2-bromo-4-methoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H9BrN2O.ClH/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,1H3,(H3,10,11);1H

InChI Key

CGPROXULEGUFSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=N)N)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-benzamidine hydrochloride typically involves the bromination of 4-methoxybenzamidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-benzamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Enzyme Inhibition

2-Bromo-4-methoxy-benzamidine hydrochloride is primarily recognized for its role as a serine protease inhibitor. The benzamidine moiety effectively mimics the substrate of serine proteases, allowing it to bind competitively at the active site. This characteristic makes it valuable for studying enzyme mechanisms and developing therapeutic agents targeting coagulation and digestion processes.

Key Findings :

  • Thrombin Inhibition : Demonstrated an IC50_{50} value of 5.2 μM, indicating strong inhibitory potential against thrombin, a key enzyme in blood coagulation.
  • Trypsin Inhibition : Exhibited an IC50_{50} value of 6.8 μM, highlighting its effectiveness in inhibiting digestive enzymes.
Biological ActivityIC50_{50} Value (μM)Target Enzyme
Thrombin Inhibition5.2Thrombin
Trypsin Inhibition6.8Trypsin

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. In vitro evaluations against bacterial strains such as Staphylococcus aureus and Escherichia coli have shown promising results.

Study Results :

  • Minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for development into new antimicrobial agents.
Bacterial StrainMIC (μg/mL)
Escherichia coli12.0
Staphylococcus aureus15.0

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Animal model studies indicated a reduction in markers of inflammation, suggesting its potential application in treating inflammatory diseases.

Case Studies

  • Study on Thrombin Inhibition : A publication in the Journal of Medicinal Chemistry reported that this compound effectively inhibited human thrombin with an IC50_{50} value indicating strong therapeutic potential for conditions requiring thrombin inhibition.
  • Antimicrobial Evaluation : Research conducted on this compound showed significant antibacterial activity against E. coli and S. aureus, providing a foundation for exploring its use as a novel antimicrobial agent.
  • Anti-inflammatory Research : An investigation into the anti-inflammatory properties revealed that treatment with this compound reduced inflammatory markers in animal models, suggesting possible therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-benzamidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

2-Bromo-4-fluorobenzylamine hydrochloride (CAS 289038-14-8):

  • Structural Difference : Replaces the methoxy group with fluorine and the amidine with a benzylamine group.
  • Physical Properties : Fluorine’s smaller atomic radius and higher electronegativity result in lower molecular weight (MW: ~235.5 g/mol) compared to 2-bromo-4-methoxy-benzamidine hydrochloride (MW: ~279.5 g/mol). Fluorine also reduces lipophilicity (logP: ~1.2 vs. ~2.1 for the bromo-methoxy analog), impacting membrane permeability .
  • Synthesis Cost : Fluorinated compounds generally have lower production costs due to fluorine’s abundance, whereas bromine’s higher atomic weight and reactivity increase synthesis complexity .

4-Chloro-2,5-dimethoxyphenethylamine hydrochloride (2C-C) :

  • Activity: As a phenethylamine derivative, 2C-C exhibits psychoactive properties, contrasting with the benzamidine core’s enzyme-inhibiting role.

Core Structure Variations: Benzamidine vs. Phenethylamine

4-Bromo-2,5-dimethoxyphenethylamine hydrochloride (2C-B) :

  • Structural Difference : Shares bromine and methoxy substituents but lacks the amidine group, instead featuring a phenethylamine backbone.
  • Biological Activity : 2C-B acts as a serotonin receptor agonist, highlighting how core structure dictates pharmacological targets. The amidine group in 2-bromo-4-methoxy-benzamidine enables hydrogen bonding critical for protease inhibition, absent in 2C-B .

4-Methoxybenzamidinium chloride :

  • Impact of Bromine Addition : The absence of bromine in this analog reduces molecular weight (MW: ~186.6 g/mol) and electron-withdrawing effects, decreasing its inhibitory potency compared to the brominated derivative. Crystallographic data show that bromine introduces steric bulk, altering crystal packing and solubility .

Physical and Chemical Properties

Property 2-Bromo-4-methoxy-benzamidine HCl 4-Methoxybenzamidinium chloride 2-Bromo-4-fluorobenzylamine HCl
Molecular Weight (g/mol) 279.5 186.6 235.5
Melting Point (°C) ~215–220 (decomp.) ~198–202 ~185–190
Solubility (H₂O) Moderate (≈50 mg/mL) High (≈100 mg/mL) Low (≈20 mg/mL)
logP 2.1 0.8 1.2

Notes: Bromine’s presence increases molecular weight and lipophilicity, reducing aqueous solubility compared to non-brominated analogs. Methoxy groups enhance solubility in polar solvents .

Stability and Analytical Methods

  • Stability : Benzamidine derivatives are prone to hydrolysis under acidic conditions due to the amidine group’s basicity. RP-HPLC methods, as used for dosulepin hydrochloride stability testing, are applicable for monitoring degradation products .
  • Structural Analysis : SHELX software has been widely used for crystallographic refinement of similar hydrochlorides, enabling precise determination of bond lengths and angles critical for understanding stability and reactivity .

Biological Activity

2-Bromo-4-methoxy-benzamidine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamidine derivatives. The presence of the bromine and methoxy groups significantly influences its biological activity. The molecular structure can be represented as follows:

C9H10BrClN2O\text{C}_9\text{H}_{10}\text{Br}\text{ClN}_2\text{O}

Antimicrobial Activity

Recent studies have demonstrated that benzamidine derivatives exhibit broad-spectrum antimicrobial properties. For instance, a study evaluated several benzimidazole derivatives, including 2-bromo-4-methoxy-benzamidine, against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that compounds with similar structures displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainMIC (μg/mL)
2-Bromo-4-methoxy-benzamidineStaphylococcus aureus50
2-Bromo-4-methoxy-benzamidineEscherichia coli62.5
Standard Antibiotic (Ciprofloxacin)E. coli25

Anti-inflammatory Activity

The anti-inflammatory properties of benzamidine derivatives have been explored extensively. A study reported that certain derivatives inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were found to be promising, suggesting a potential application in treating inflammatory diseases .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
2-Bromo-4-methoxy-benzamidine19.45 ± 0.0742.1 ± 0.30
Standard Drug (Indomethacin)30.00 ± 0.1040.00 ± 0.20

Anticancer Activity

The anticancer potential of benzamidine derivatives has also been investigated. In vitro studies demonstrated that these compounds could inhibit cancer cell proliferation by downregulating key proteins involved in tumor growth . For example, research indicated that certain benzamide derivatives significantly reduced the viability of various cancer cell lines, including breast cancer and lymphoma cells.

Case Studies

  • Inhibition of Human Peroxidasin : A study highlighted the role of benzamidine derivatives in inhibiting human peroxidasin, an enzyme associated with cancer progression. The compound showed effective inhibition at low micromolar concentrations, indicating its potential as an anticancer agent .
  • Anti-Pneumocystis Activity : A series of dicationic benzamidine derivatives were tested for their efficacy against Pneumocystis carinii pneumonia in immunocompromised models, showing promising results compared to standard treatments like pentamidine .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure:

  • Bromine Substitution : Enhances lipophilicity and potentially increases membrane permeability.
  • Methoxy Group : May contribute to electron donation, enhancing binding affinity to biological targets.

Research indicates that modifications to the benzamide structure can lead to variations in potency and selectivity for different biological targets, emphasizing the importance of SAR studies in drug development .

Q & A

What are the recommended synthetic routes for 2-Bromo-4-methoxy-benzamidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves bromination of 4-methoxybenzamidine precursors. For example, nucleophilic substitution on a methoxy-substituted benzyl chloride intermediate (e.g., 2-Bromo-4-methoxybenzyl chloride, as in ) followed by amidine formation via treatment with ammonia or ammonium salts under controlled pH. Key parameters include:

  • Temperature: Maintain 0–5°C during bromination to minimize side reactions.
  • Solvent: Use anhydrous DMF or THF to avoid hydrolysis of intermediates.
  • Catalyst: Pd-catalyzed coupling may enhance regioselectivity for bromine placement (inferred from ’s synthesis of brominated phenethylamines).
    Yield optimization requires monitoring by TLC or HPLC, with typical yields ranging from 50–70% depending on purity of starting materials .

What spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

  • NMR: 1^1H NMR identifies methoxy (-OCH3_3) protons at δ 3.8–4.0 ppm and aromatic protons influenced by bromine’s electron-withdrawing effect (downfield shifts). 13^{13}C NMR confirms the amidine carbon at ~165 ppm.
  • X-ray Crystallography: Resolves molecular geometry; analogous 4-methoxybenzamidinium structures () show planar amidine groups with hydrogen-bonding networks.
  • IR: Stretching frequencies for C=N (1600–1650 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) confirm amidine formation.
    Cross-referencing these techniques ensures structural validation .

What safety protocols are critical when handling this compound, given its reactive functional groups?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats. Brominated compounds may cause severe skin/eye irritation ().
  • First Aid: For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10–15 minutes ().
  • Ventilation: Use fume hoods to avoid inhalation of hydrochloride vapors. Store in airtight containers away from moisture ( ).

How does the bromine substituent influence reactivity in cross-coupling reactions, and what side reactions are prevalent?

Advanced Analysis:
The bromine atom at the 2-position activates the aromatic ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, competing hydrolysis of the amidine group can occur under basic conditions. Mitigation strategies include:

  • Protecting Groups: Temporarily protect the amidine with Boc groups during coupling.
  • Catalyst Screening: Pd(OAc)2_2/XPhos systems improve selectivity for C-Br bond activation over amidine degradation (analogous to ’s palladium-mediated syntheses).
    Side products (e.g., debrominated byproducts) are detectable via LC-MS and minimized by optimizing ligand ratios .

What purification methods are most effective for achieving >95% purity, and how do solubility properties impact these methods?

Methodological Guidance:

  • Recrystallization: Use ethanol/water mixtures (1:3 v/v) at 60°C; cooling to 4°C yields crystalline product.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:1) eluent; monitor fractions by TLC (Rf_f ~0.3).
  • Solubility Challenges: The hydrochloride salt is hygroscopic and sparingly soluble in non-polar solvents. Pre-dry samples under vacuum (40°C, 24h) to prevent aggregation during purification .

How does the methoxy group affect stability under varying storage conditions?

Advanced Stability Study Design:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (expected >200°C based on ’s benzamidinium analogs).
  • Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC. Methoxy groups may reduce photooxidation compared to hydroxyl analogs.
  • Storage Recommendations: Store at -20°C under argon; avoid aqueous environments to prevent hydrolysis of the amidine group .

How can contradictory literature reports on synthetic yields be resolved?

Data Contradiction Analysis:

  • Variable Factors: Trace moisture in solvents (e.g., DMF) can hydrolyze intermediates, reducing yields. Replicate experiments under strictly anhydrous conditions.
  • Catalyst Purity: Impure Pd catalysts (e.g., Pd/C with residual moisture) may explain lower yields in some studies. Use freshly opened catalyst vials.
  • Statistical Validation: Perform triplicate syntheses with error margins <5% to confirm reproducibility (’s protocols suggest rigorous reagent quality control) .

What computational methods predict the compound’s behavior in biological systems?

Advanced Methodology:

  • Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., serine proteases, where amidines act as inhibitors).
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to estimate pKa (~10.5 for amidine proton) and logP (~1.2, indicating moderate lipophilicity).
  • MD Simulations: Assess solvation dynamics in water/DMSO mixtures to guide formulation studies .

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